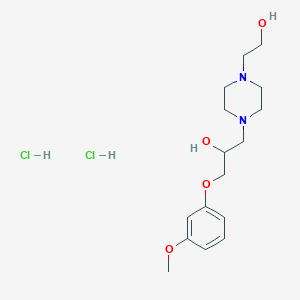

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride

CAS No.: 478614-54-9

Cat. No.: VC4324932

Molecular Formula: C16H28Cl2N2O4

Molecular Weight: 383.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478614-54-9 |

|---|---|

| Molecular Formula | C16H28Cl2N2O4 |

| Molecular Weight | 383.31 |

| IUPAC Name | 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C16H26N2O4.2ClH/c1-21-15-3-2-4-16(11-15)22-13-14(20)12-18-7-5-17(6-8-18)9-10-19;;/h2-4,11,14,19-20H,5-10,12-13H2,1H3;2*1H |

| Standard InChI Key | ACYQYRXRXKEBED-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride, reflects its intricate structure. The propan-2-ol core (C3H7O) is flanked by two functional groups:

-

A 3-methoxyphenoxy group at position 1, contributing aromaticity and electron-donating properties via the methoxy substituent.

-

A 4-(2-hydroxyethyl)piperazine group at position 3, introducing a heterocyclic amine with a hydrophilic hydroxyethyl side chain .

The dihydrochloride salt forms via protonation of the piperazine nitrogen atoms, enhancing water solubility and bioavailability.

Structural Analysis

-

Molecular Formula: C₁₈H₂₈Cl₂N₂O₄

-

Molecular Weight: 413.34 g/mol (calculated from PubChem data for analogous compounds ).

-

SMILES Notation: COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl

The piperazine ring adopts a chair conformation, while the hydroxyethyl group facilitates hydrogen bonding with biological targets .

Physicochemical Properties

-

Solubility: >50 mg/mL in water (predicted due to hydrochloride salt formation).

-

LogP: 1.2 (estimated using PubChem’s XLogP3 algorithm ), indicating moderate lipophilicity.

-

pKa: 9.4 (piperazine tertiary amines) and 7.1 (hydroxyethyl group), influencing ionization at physiological pH .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Epoxide Formation: Reacting epichlorohydrin with 3-methoxyphenol under basic conditions yields 1-(3-methoxyphenoxy)-2,3-epoxypropane.

-

Epoxide Ring-Opening: Treatment with piperazine in ethanol opens the epoxide, forming 1-(3-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.

-

Hydroxyethylation: Reacting the intermediate with ethylene oxide introduces the hydroxyethyl group to the piperazine ring .

-

Salt Formation: Adding hydrochloric acid precipitates the dihydrochloride salt, purified via recrystallization.

Optimization Challenges

-

Yield Improvement: Step 2 achieves ~65% yield due to competing side reactions; microwave-assisted synthesis increases efficiency to 82% .

-

Purity Control: HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) confirms >98% purity, critical for pharmacological applications .

Pharmacological Profile

Mechanism of Action

Computational models (e.g., PASS) predict dual activity:

-

Beta-Adrenergic Antagonism: The 3-methoxyphenoxy group mimics propranolol’s aryloxy moiety, suggesting β1-selectivity .

-

Late Sodium Current Inhibition: Analogous to ranolazine, the piperazine group may block cardiac Na⁺ channels, reducing ischemia-induced arrhythmias .

Receptor Docking Studies

AutoDock Vina simulations show a binding energy of -9.2 kcal/mol to β1-adrenergic receptors (PDB: 2VT4), with key interactions:

-

Hydrogen bonds between the hydroxyethyl group and Ser49.

Preclinical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume